molecular formula C14H25NO5 B061278 1-Boc-4-ethoxycarbonylmethoxypiperidine CAS No. 189889-45-0

1-Boc-4-ethoxycarbonylmethoxypiperidine

Cat. No. B061278
CAS RN: 189889-45-0
M. Wt: 287.35 g/mol
InChI Key: BTANMNWDTQXBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-ethoxycarbonylmethoxypiperidine (BOC-MEP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile reagent, which has been used for the synthesis of a variety of molecules, including peptides, nucleic acids, and other biologically active compounds. BOC-MEP is also used as a protecting group in organic synthesis, and can be used to selectively protect certain functional groups in a molecule while leaving others unprotected. Furthermore, BOC-MEP has been used in the synthesis of a variety of therapeutic agents, including antibiotics, anti-cancer agents, and anti-fungal agents.

Scientific Research Applications

Organic Synthesis and Catalysis

1-Boc-4-ethoxycarbonylmethoxypiperidine and similar compounds have been utilized in various organic synthesis processes. For instance, N-acyliminium ions, including those derived from N-Boc-2-methoxypiperidine, have been used in the addition of carbon nucleophiles. This process, facilitated in an SDS/water medium, has yielded moderate to good yields of 2-substituted N-Boc pyrrolidines and piperidines (Camilo & Pilli, 2004). Additionally, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine has been identified as a versatile building block in synthesizing 4-substituted 3-aminopiperidines, which are potential biologically active compounds (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Biocatalytic Processes

In the field of biocatalysis, (S)-N-Boc-3-hydroxypiperidine, a derivative of this compound, has been synthesized as a chiral intermediate for drug development. An NADPH-dependent reductase from Saccharomyces cerevisiae was used for the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine, indicating its potential for industrial applications (Chen et al., 2017).

Polymer Chemistry

In polymer chemistry, tert-butoxycarbonyl (BOC) groups, which are structurally related to this compound, have been widely used for the protection of functional groups. The study of the thermal decomposition of methacrylate polymers containing BOC moiety highlights its role in organic synthesis and polymer materials chemistry (Jing, Suzuki, & Matsumoto, 2019).

Pharmacological Research

In pharmacological research, the synthesis of various derivatives of this compound has contributed to the development of biologically active compounds. For example, N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine has led to the creation of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Electrochromic Materials

This compound and related compounds have been employed in the development of electrochromic materials. For example, polyaniline derivatives substituted with tert-butyloxycarbonyl (boc) and terpyridine (tpy) substituent groups have been prepared and assembled into organized electrochromic films, showcasing their potential in electrochromic devices (Maier & Tieke, 2012).

properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANMNWDTQXBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441189
Record name 1-Boc-4-ethoxycarbonylmethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189889-45-0
Record name 1-Boc-4-ethoxycarbonylmethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (5.0 g, 25 mmol) and rhodium(II)acetate (180 mg) in 500 ml dichloroethane at 80° C. was added (over 90 min) ethyl diazoacetate (4.2 ml, 50 mmol) in 220 ml dichloroethane. The mixture was stirred for 7 h and quenched with aqueous sodium bicarbonate (2×100 ml). The organic phase was isolated and washed with brine (2×100 ml), dried over magnesium sulfate and concentrated in vacuo. The crude product was chromatographed on silica (80g) in petroleum ether:ethyl acetate (4:1) to give 3.4 g of 4-(ethoxycarbonylmethoxy)piperidine-1-carboxylic acid tert-butylester. The product was taken up in 40 ml of a 1 M lithium hydroxide solution in water:methanol (1:3) and stirred for 60 min. The mixture was concentrated in vacuo and dissolved in 20 ml of water, acidified to pH 4 with 1 M aqueous hydrogen chloride and extracted with ethyl acetate (3×30 ml). The combined organic layers were washed with brine (10 ml), dried over magnesium sulfate and concentrated in vacuo to give 1.79 g of 4-(carboxymethoxy)piperidine-1-carboxylic acid tert-butyl ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 10.05 g of 1-t-butoxycarbonyl-4-hydroxypiperidine and 50 ml of tetrahydrofuran was stirred with 2.6 g of sodium hydride at room temperature for 30 minutes and then cooled to 0° C. A liquid mixture of 10.02 g of ethyl bromoacetate and 50 ml of tetrahydrofuran was added, and the reaction solution was stirred for 13.5 hours. After addition of saturated ammonium chloride, the reaction solution was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, the insolubles were filtered off, and the solvent was removed by evaporation. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/normal hexane=1:3→1:1) to give 6.28 g of the title compound as a pale yellow liquid.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10.02 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.